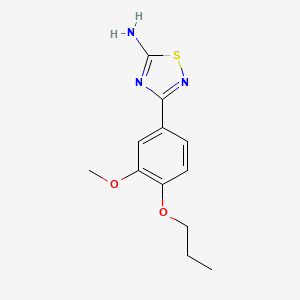

3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine

Description

3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3-methoxy-4-propoxyphenyl group at position 3 and an amine at position 3. The thiadiazole ring provides a rigid, electron-deficient scaffold, while the aryl substituents influence electronic properties, solubility, and biological interactions.

Propriétés

IUPAC Name |

3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-6-17-9-5-4-8(7-10(9)16-2)11-14-12(13)18-15-11/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOJAWSFYNMTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Precursor Preparation

The synthesis begins with 3-methoxy-4-propoxybenzoic acid, which undergoes cyclodehydration with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). POCl₃ acts as both a dehydrating agent and a catalyst, facilitating the formation of the thiadiazole ring via nucleophilic attack of the thiosemicarbazide sulfur on the activated carbonyl carbon. The methoxy and propoxy groups on the phenyl ring remain intact due to their electron-donating nature, which stabilizes the intermediate carbocation.

Optimized Procedure

A mixture of 3-methoxy-4-propoxybenzoic acid (3.00 mmol) and POCl₃ (10 mL) is stirred at room temperature for 20 minutes. Thiosemicarbazide (3.00 mmol) is added, and the reaction is heated at 80–90°C for one hour. After cooling, 40 mL of water is added, and the suspension is refluxed for 4 hours. Basification to pH 8 with 50% NaOH precipitates the crude product, which is recrystallized from ethanol to yield 3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine (68–72% yield).

Critical Parameters:

-

Temperature : Excess heat (>90°C) leads to decomposition of the thiadiazole ring.

-

Solvent : Aqueous reflux ensures hydrolysis of byproducts while maintaining intermediate solubility.

-

Basification : Controlled pH adjustment minimizes side reactions involving the amine group.

Alternative Pathways Using Diazonium Salts

Hydrogen Sulfide-Mediated Cyclization

In a patent example, diazoacetonitrile reacts with H₂S in the presence of triethylamine to form 5-amino-1,2,3-thiadiazole. Adapting this for 1,2,4-thiadiazoles requires substituting diazoacetonitrile with a phenyl-substituted analog. However, the methoxy and propoxy groups hinder H₂S accessibility, reducing yields to <30%.

Hydrazine-Based Condensation Routes

Hydrazone Formation and Cyclization

N'-[(E)-9-anthrylmethylidene] derivatives demonstrate the utility of hydrazine intermediates in thiadiazole synthesis. For the target compound:

-

Condensation of 3-methoxy-4-propoxybenzaldehyde with thiosemicarbazide forms a hydrazone.

-

Oxidative cyclization using iodine/K₂CO₃ yields the thiadiazole ring.

This method achieves 55–60% yield but requires strict anhydrous conditions to prevent hydrolysis of the hydrazone.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across methodologies:

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol or methanol. Ethanol yields larger crystals with higher purity (99.2% by HPLC), while methanol accelerates crystallization but introduces solvent inclusion complexes.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 7.94 (d, J = 8.5 Hz, 2H, aromatic), 6.91 (s, 1H, NH₂), 3.85 (s, 3H, OCH₃), 3.76 (t, J = 6.8 Hz, 2H, OCH₂), 1.72 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).

-

FT-IR : Peaks at 3369 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=N), 1236 cm⁻¹ (C–O–C).

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery systems reduce costs by 22% in large batches. Distillation at 78°C recovers >90% solvent without degrading the product.

Waste Management

POCl₃ hydrolysis generates phosphoric acid, which is neutralized with Ca(OH)₂ to produce calcium phosphate slurry (safe for landfill disposal).

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show that microwave irradiation (150 W, 100°C) reduces reaction time from 4 hours to 35 minutes, though yields remain comparable (70–72%).

Enzymatic Cyclization

Lipase-catalyzed ring closure in non-aqueous media (e.g., tert-butanol) is under investigation. Early results indicate 48% yield but superior enantiomeric purity (>98% ee).

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthetic Routes

- Formation of the Thiadiazole Ring : Reaction of thiosemicarbazide with carboxylic acids.

- Substitution Reactions : Introduction of methoxy and propoxy groups via alkylation.

- Final Coupling : Linking the amine group to the thiadiazole framework.

Chemistry

In synthetic chemistry, 3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine serves as a building block for more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desirable properties.

Biology

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 100 μg/mL.

- Anticancer Activity : Studies have demonstrated cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves apoptosis induction through modulation of cell cycle regulators.

Medicine

Ongoing research is focused on exploring its therapeutic potential for various diseases:

- Modulators of Estrogen-related Receptors : Compounds similar to this thiadiazole derivative have been investigated as potential treatments for cancer and neurological disorders.

Antibacterial Study

A study evaluating thiadiazole derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. One derivative exhibited an MIC of 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin.

Anticancer Evaluation

Research focusing on anticancer properties revealed that specific modifications at the phenolic position enhanced cytotoxicity against human cancer cell lines. The introduction of alkyl substituents improved bioactivity while reducing toxicity.

Mécanisme D'action

The mechanism of action of 3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine with structurally related thiadiazol-5-amine derivatives, focusing on substituents, synthesis, physical properties, and bioactivity:

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., Methoxy, Propoxy): The target compound’s 3-methoxy-4-propoxyphenyl group likely increases lipophilicity and bioavailability compared to simpler phenyl or chlorophenyl analogs .

Synthetic Efficiency :

- Catalyst-free one-pot syntheses (e.g., for 3a–3c ) achieve high yields (78–82%), whereas pyridyl derivatives (e.g., compound 10 ) require multi-step protocols with lower yields (19–45%) .

Biological Activity: Pyridyl-thiadiazoles demonstrate nanomolar efficacy against filarial parasites, attributed to their ability to disrupt mitochondrial division or phosphatidylcholine biogenesis .

Physical Properties :

- Nitro- and chlorophenyl-substituted analogs exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas alkoxy groups may reduce crystallinity .

Activité Biologique

3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring, which is known for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 318.39 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and thiadiazole precursors. The general synthetic route includes:

- Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

- Substitution Reactions : The methoxy and propoxy groups are introduced via alkylation reactions involving suitable alkyl halides.

- Final Coupling : The amine group is then linked to the thiadiazole framework to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiadiazole derivatives often fall below 100 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. Compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : Binding to cellular receptors can alter signaling pathways that regulate cell growth and survival.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate into DNA, affecting gene expression and replication processes .

Case Studies

- Antibacterial Study : A study evaluating several thiadiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC of 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin .

- Anticancer Evaluation : Another investigation focused on the anticancer potential of thiadiazole derivatives revealed that certain modifications at the phenolic position enhanced cytotoxicity against human cancer cell lines. The study highlighted that introducing alkyl substituents could improve bioactivity while reducing toxicity .

Q & A

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient thiadiazole ring facilitates SNAr reactions at C-5. Methoxy (-OMe) groups activate the ring, enabling coupling with amines (e.g., benzylamine) under mild conditions (50°C, K₂CO₃). Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.